molecular formula C20H24N2O5 B4624578 2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

Cat. No. B4624578
M. Wt: 372.4 g/mol
InChI Key: GSDIQTDFMBFMIT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.16852187 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Drug Development

  • The chemoselective acetylation process, using Novozym 435 as a catalyst, has been optimized for synthesizing intermediates crucial for antimalarial drug development, underscoring the importance of specific chemical transformations in medicinal chemistry (Magadum & Yadav, 2018).
  • Innovative synthesis techniques have been developed for creating novel classes of biologically active compounds, highlighting the role of specific chemical scaffolds in drug discovery and the potential for producing new therapeutic agents (Amirani Poor et al., 2018).

Chemical Synthesis and Mechanistic Studies

  • Studies on the synthesis of aza tricyclic compounds provide insights into the photolysis processes of dihydromayurone oximes, illustrating the complexity and specificity of chemical reactions used to create intricate molecular structures (Takahashi & Ito, 1983).
  • Research into exo Diels-Alder adducts between N-acetoxyphenylmaleimides and furan explores the stereochemistry and molecular packing of specific adducts, offering detailed insights into reaction mechanisms and molecular design (Trujillo-Ferrara et al., 2004).

Antioxidant Properties and Biological Activity

  • The investigation of 1,2-isothiazolidine-1,1-dioxide derivatives for their dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, provides an example of chemical compounds being tailored for specific therapeutic targets, including anti-inflammatory and antioxidant activities (Inagaki et al., 2000).
  • Studies on the antioxidant activities of phenols and catechols reveal the impact of media on their H-atom donating activities, contributing to the understanding of antioxidant mechanisms and the potential for designing more effective antioxidant compounds (Barclay et al., 1999).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-20(2,3)11-4-6-12(7-5-11)26-10-15(23)21-22-18(24)16-13-8-9-14(27-13)17(16)19(22)25/h4-7,13-14,16-17H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDIQTDFMBFMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN2C(=O)C3C4CCC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

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